H-D-Glu-OBzl
Description
H-D-Glu-OBzl (CAS: 2578-33-8 or 79338-14-0), chemically designated as (2R)-2-amino-5-oxo-5-(benzyloxy)pentanoic acid, is a protected derivative of D-glutamic acid. It is widely utilized in peptide synthesis as a building block, where the benzyl (Bzl) group protects the carboxylic acid moiety during solid-phase or solution-phase synthesis. The compound has a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.3 g/mol.
Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKKJHBHCZXTQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
H-D-Glu-OBzl belongs to a family of D-glutamic acid derivatives modified with protective groups. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of H-D-Glu Derivatives
*Prices vary by supplier and quantity (e.g., 25g vs. 100g). Data aggregated from .
Table 2: Protective Group Attributes
Key Research Findings
Synthetic Utility :
- The benzyl group in this compound provides robust protection during peptide elongation but requires harsh conditions (e.g., H₂/Pd) for removal, limiting its use in sensitive sequences.
- In contrast, H-D-Glu-OtBu is preferred in Fmoc-based strategies due to its rapid cleavage with trifluoroacetic acid (TFA).
Solubility Trade-offs :
- Hydrochloride salts (e.g., this compound·HCl) enhance aqueous solubility, making them suitable for bioconjugation in polar media.
- Doubly protected derivatives (e.g., H-D-Glu(OBzl)-OBzl·HCl) exhibit poor water solubility but are valuable in multi-step syntheses.
Cost Efficiency: H-D-Glu(OMe)-OH is economical for large-scale production but offers less steric protection compared to bulkier groups like tBu.
Discrepancies and Notes
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